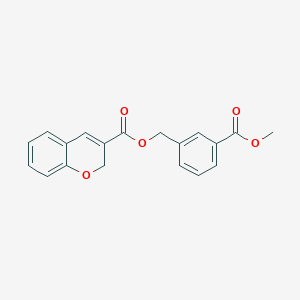
3-(Methoxycarbonyl)benzyl 2H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methoxycarbonyl)benzyl 2H-chromene-3-carboxylate is a compound that belongs to the class of 2H-chromenes. These compounds are known for their significant presence in natural products, pharmaceutical agents, and biologically relevant molecules . The structure of this compound includes a chromene ring, which is an oxygen-containing heterocycle, and a benzyl group with a methoxycarbonyl substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-chromenes, including 3-(Methoxycarbonyl)benzyl 2H-chromene-3-carboxylate, typically involves cyclization reactions and late-stage functionalization of the parent chromene . One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . Another method is the Knoevenagel condensation, where aldehydes or ketones react with active methylene compounds in the presence of a base .
Industrial Production Methods
Industrial production of 2H-chromenes often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Catalysts and reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
3-(Methoxycarbonyl)benzyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form chromanones or chromones.
Reduction: Reduction of the chromene ring can lead to the formation of dihydrochromenes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzyl group and the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include chromanones, chromones, dihydrochromenes, and various substituted derivatives .
科学研究应用
3-(Methoxycarbonyl)benzyl 2H-chromene-3-carboxylate has diverse applications in scientific research:
作用机制
The mechanism of action of 3-(Methoxycarbonyl)benzyl 2H-chromene-3-carboxylate involves its interaction with molecular targets and pathways. The chromene ring can interact with enzymes and receptors, modulating their activity . The benzyl group with the methoxycarbonyl substituent can enhance the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
Ethyl coumarin-3-carboxylate:
2H/4H-chromenes: These compounds have versatile biological profiles and are structurally similar to 3-(Methoxycarbonyl)benzyl 2H-chromene-3-carboxylate.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. The methoxycarbonyl group enhances its solubility and reactivity, making it a valuable compound in various applications .
属性
分子式 |
C19H16O5 |
|---|---|
分子量 |
324.3 g/mol |
IUPAC 名称 |
(3-methoxycarbonylphenyl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H16O5/c1-22-18(20)15-7-4-5-13(9-15)11-24-19(21)16-10-14-6-2-3-8-17(14)23-12-16/h2-10H,11-12H2,1H3 |
InChI 键 |
ARBUGCPMFVFHTN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC(=C1)COC(=O)C2=CC3=CC=CC=C3OC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


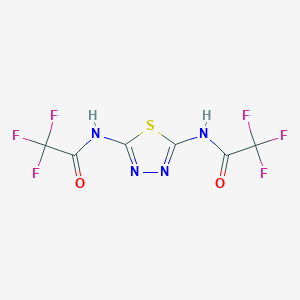
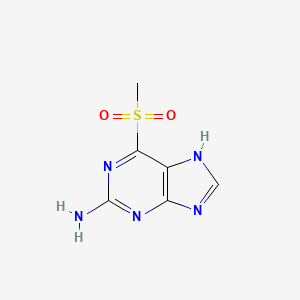

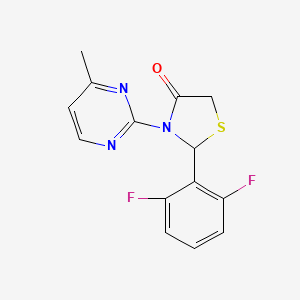
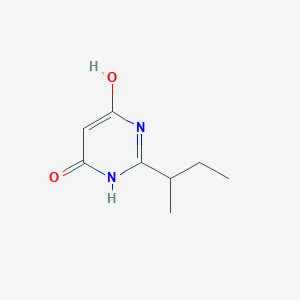
![Carbamic acid, diethyl-, 9H-pyrido[3,4-b]indol-1-ylmethyl ester](/img/structure/B12926967.png)
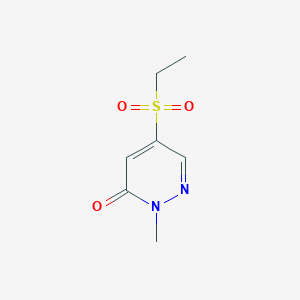
![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12926982.png)
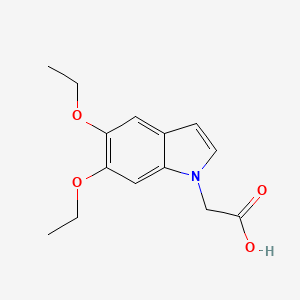
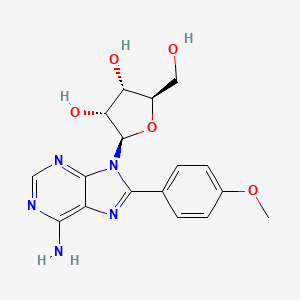
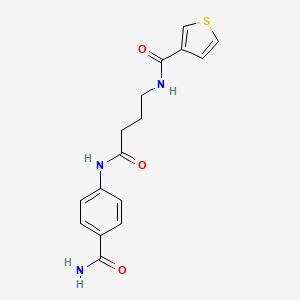
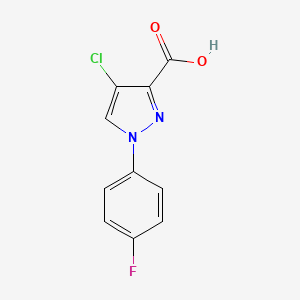
![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline](/img/structure/B12927009.png)
![2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927017.png)
